molecular formula C5H12ClNO3 B554889 N-hydroxysuccinimide CAS No. 6066-82-6

N-hydroxysuccinimide

Cat. No. B554889
CAS RN: 6066-82-6
M. Wt: 115.09 g/mol
InChI Key: OZSJLLVVZFTDEY-VKKIDBQXSA-N
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Description

N-Hydroxysuccinimide (NHS) is an organic compound with the formula (CH2CO)2NOH . It is a white solid that is used as a reagent for preparing active esters in peptide synthesis . It can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride .


Synthesis Analysis

NHS can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride . More than 50 years ago, NHS was proposed by the group of Anderson for the preparation of active esters . These compounds are extremely useful for peptide synthesis and the preparation of all kinds of bioconjugates .


Molecular Structure Analysis

The molecular structure of NHS is (CH2CO)2NOH . The molecular weight is 115.09 g/mol .


Chemical Reactions Analysis

NHS is commonly found in organic chemistry or biochemistry where it is used as an activating reagent for carboxylic acids . Activated acids (carboxylates) can react with amines to form amides . NHS esters are the most important activated esters used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .


Physical And Chemical Properties Analysis

NHS is a white solid . It has a melting point of 96.3 °C . The molecular weight is 115.09 g/mol .

Scientific Research Applications

  • Chemical Cross-Linking : NHS esters are used for chemical cross-linking of lysine residues in proteins. This is critical in the field of mass spectrometry and chemical cross-linking studies (Kalkhof & Sinz, 2008).

  • Bioconjugation Techniques : NHS esters play a significant role in various bioconjugation techniques, like protein labeling with fluorescent dyes, surface activation of chromatographic supports, and chemical synthesis of peptides (Klykov & Weller, 2015).

  • Immobilization of Antisera : NHS activated Sepharose beads are used to immobilize allotypic and idiotypic antisera for use in radioimmunoassays, offering advantages in reactivity and specificity (Gottlieb, Seide, & Kindt, 1975).

  • Site-Specific Protein Labeling : NHS-esters are adapted for site-specific protein labeling, such as labeling N-terminal Cys residues, which can be essential in studying protein interactions and functions (Dempsey et al., 2018).

  • Compatibility with TRIS Buffer : Research has shown that TRIS buffer does not interfere with the biotinylation of biomolecules using NHS chemistry, which is important for experimental protocols in biochemistry (Kratzer et al., 2021).

  • Quantitative Spectrophotometric Assay : A spectrophotometric assay for N-hydroxysuccinimide and its esters is developed for measuring active esters in peptide synthesis (Miron & Wilchek, 1982).

  • Synthesis of N-acylamino acids : NHS esters are used in the synthesis of N-acylamino acids, with applications in lipid research and peptide synthesis (Lapidot, Rappoport, & Wolman, 1967).

  • Labeling Antibodies : NHS-ester derivatives are commonly used for labeling proteins, particularly antibodies, for applications in immunofluorescence and flow cytometry (Berg & Fishman, 2019).

  • Hydrolysis, Regeneration, and Reactivity of NHS-Containing Films : NHS esters' hydrolytic instability is a concern in surface immobilizations, and studies have investigated their reactivity and regeneration in thin films (Cheng et al., 2007).

  • Voltammetric Sensor Development : NHS has been used in the development of electrochemical sensors, such as in the detection of N-hydroxysuccinimide in water samples (Karimi-Maleh et al., 2020).

  • Selective Acylation of Primary Amines : NHS esters are used for selective acylation of primary amines in peptides and proteins, with applications in proteomics (Abello et al., 2007).

  • Synthesis of Ceramides : NHS esters are employed in the direct N-acylation of sphingenine or sphinganine to form ceramides, an important process in lipid research (Ong & Brady, 1972).

  • Chemiluminescence System Development : NHS plays a role in developing chemiluminescence systems for sensitive detection in biochemical, clinical, and environmental analysis (Saqib et al., 2018).

  • ROMPGEL-Supported NHS for Acylations : NHS is used in a polymer-supported form for recyclable acyl transfer reactions in organic synthesis (Barrett et al., 2000).

  • N-Hydroxysulfosuccinimide Active Esters : These esters are used in protein cross-linking, demonstrating membrane impermeance and efficiency at physiological pH (Staros, 1982).

  • Synthesis of N-Hydroxysuccinimide : Research has focused on optimizing the synthesis of NHS, improving yield and purity (Zhou Zu-xin, 2006).

  • Asymmetric Diels-Alder Additions : NHS derivatives are used as chiral auxiliaries in asymmetric Diels-Alder reactions, important in organic synthesis (Poll et al., 1989).

  • Radiolabeling of Macromolecules : NHS ester of radioactive hippuran has been developed for efficient labeling of proteins and antibodies in diagnostic nuclear medicine (Bhargava & Chervu, 1987).

  • Synthesis of N-aryloxyimides and Aryloxyamines : NHS is used in the arylation of compounds to produce building blocks for the synthesis of oxime ethers and benzofurans (Ghosh & Olofsson, 2014).

Safety And Hazards

NHS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant for the first time . This novel chemiluminescence system has several advantages, including simple, cost-effective, highly sensitive, selective, and wide linear range .

properties

IUPAC Name

1-hydroxypyrrolidine-2,5-dione
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InChI

InChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NQTADLQHYWFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5NO3
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DSSTOX Substance ID

DTXSID7064102
Record name 2,5-Pyrrolidinedione, 1-hydroxy-
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Molecular Weight

115.09 g/mol
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Physical Description

White odorless solid; [GE Healthcare MSDS]
Record name N-Hydroxysuccinimide
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Product Name

N-Hydroxysuccinimide

CAS RN

6066-82-6
Record name N-Hydroxysuccinimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75,700
Citations
PG Jones - Acta Crystallographica Section E: Structure Reports …, 2003 - scripts.iucr.org
The molecule of the title compound, C4H5NO3, is planar (mean deviation of non-H atoms 0.03 Å). The N—C bond lengths are significantly different [1.365 (2) and 1.392 (2) Å]. The C=O …
Number of citations: 14 scripts.iucr.org
GW Anderson, JE Zimmerman… - Journal of the American …, 1964 - ACS Publications
… N-Hydroxysuccinimide has previously been best prepared via the O-benzyl derivative6 or … hydrochloride to give a 44% yield of pure N-hydroxysuccinimide, with a melting point of 99-…
Number of citations: 628 pubs.acs.org
GW Anderson, JE Zimmerman… - Journal of the American …, 1963 - ACS Publications
… In considerationof the ready water solubility of N-hydroxysuccinimide,6 we … was used to make the N-hydroxysuccinimide esters; the products were … N-hydroxysuccinimide esters are …
Number of citations: 403 pubs.acs.org
A Barre, ML Ţînţaş, V Levacher, C Papamicaël… - …, 2017 - thieme-connect.com
… N-Hydroxysuccinimide esters (NHS-esters) are important and … a carboxylic acid and N-hydroxysuccinimide in the presence … preparation of these valuable N-hydroxysuccinimide esters. …
Number of citations: 43 www.thieme-connect.com
Y Lapidot, S Rappoport, Y Wolman - Journal of lipid research, 1967 - europepmc.org
… Several crystalline N-hydroxysuccinimide esters of short- and long-chain fatty acids have … The reaction of the N-hydroxysuccinimide esters with hydroxylamine and the behavior of the …
Number of citations: 360 europepmc.org
P Wagner, M Hegner, P Kernen, F Zaugg, G Semenza - Biophysical journal, 1996 - cell.com
We have worked out a procedure for covalent binding of native biomacromolecules on flat gold surfaces for scanning probe microscopy in aqueous buffer solutions and for other …
Number of citations: 296 www.cell.com
GW Cline, SB Hanna - Journal of the American Chemical Society, 1987 - ACS Publications
Twelveamines, which vary substantially in basicity and in steric environment around N, have been allowed to compete—in anhydrous dioxane solution—in the aminolysis of the A-…
Number of citations: 112 pubs.acs.org
S Kalkhof, A Sinz - Analytical and bioanalytical chemistry, 2008 - Springer
… In this report we summarize our experiences with the reaction products of N-hydroxysuccinimide (NHS) esters, which are widely used for chemical cross-linking of lysine residues in …
Number of citations: 322 link.springer.com
GW Anderson, FM Callahan… - Journal of the American …, 1967 - ACS Publications
… conditions are useful for the synthesis of N-hydroxysuccinimide esters of acylamino acids … without racemization, the utility of N-hydroxysuccinimide (HOSu) esters is thus extendedto acyl …
Number of citations: 79 pubs.acs.org
O Klykov, MG Weller - Analytical methods, 2015 - pubs.rsc.org
N-Hydroxysuccinimide (NHS) esters are the most important activated esters used in many different bioconjugation techniques, such as protein labelling by fluorescent dyes and …
Number of citations: 52 pubs.rsc.org

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